N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide
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Overview
Description
N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is a complex organic compound that features a biphenyl structure with a bromine substituent at the 4’ position and a cyclopropanesulfonamide group attached to the 2-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide typically involves multiple steps:
Formation of 4’-bromo-[1,1’-biphenyl]-2-yl intermediate: This can be achieved through a Suzuki-Miyaura coupling reaction between 4-bromobiphenyl and a suitable boronic acid derivative.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazo compounds under catalytic conditions to introduce the cyclopropane ring.
Sulfonamide Formation: Finally, the cyclopropane intermediate is reacted with sulfonamide reagents under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone or sulfoxide derivative.
Scientific Research Applications
N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and sulfonamide group can interact with active sites, potentially inhibiting or modulating the activity of the target. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with a bromine substituent.
Cyclopropanesulfonamide: A compound featuring the cyclopropanesulfonamide group without the biphenyl structure.
Uniqueness
N-(4’-bromo-[1,1’-biphenyl]-2-yl)cyclopropanesulfonamide is unique due to the combination of the biphenyl structure with a bromine substituent and the cyclopropanesulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H14BrNO2S |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H14BrNO2S/c16-12-7-5-11(6-8-12)14-3-1-2-4-15(14)17-20(18,19)13-9-10-13/h1-8,13,17H,9-10H2 |
InChI Key |
WGLAVPHSAPPPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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